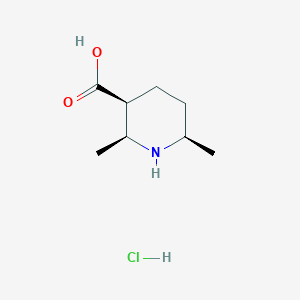

![molecular formula C13H20N2O B2370542 1-[2-(4-メトキシフェニル)エチル]ピペラジン CAS No. 55455-94-2](/img/structure/B2370542.png)

1-[2-(4-メトキシフェニル)エチル]ピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

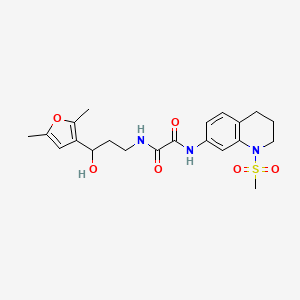

1-[2-(4-Methoxyphenyl)ethyl]piperazine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

科学的研究の応用

ピペラジン誘導体の合成

ピペラジンとその誘導体は、幅広い生物学的および薬理学的活性を示します . 化合物「1-[2-(4-メトキシフェニル)エチル]ピペラジン」は、ピペラジン誘導体の合成に使用できます。 これらの方法には、1,2-ジアミン誘導体とスルホニウム塩の環化、ウギ反応、N-求核剤によるアジリジンの開環、アミノ基を有するアルキンの分子間環状付加、平行固相合成、光触媒合成などがあります .

医薬品への応用

ピペラジン部分は、トリメタジジン、ラノラジン、ベフラルリン、アリピプラゾール、クエチアピン、インジナビル、シタグリプチン、ベスティピタントなどの薬剤に広く用いられています . したがって、「1-[2-(4-メトキシフェニル)エチル]ピペラジン」は、これらのタイプの医薬品の開発に潜在的に使用できます。

ソマトスタチン受容体タイプ3のアンタゴニスト

「1-[2-(4-メトキシフェニル)エチル]ピペラジン」から合成できるトリプトリンのいくつかの1,3-二置換誘導体は、ソマトスタチン受容体タイプ3のアンタゴニストとして作用することが知られています .

タバコモザイクウイルスの抗ウイルス剤

“1-[2-(4-メトキシフェニル)エチル]ピペラジン”の特定の誘導体は、タバコモザイクウイルスに対する抗ウイルス剤として作用することがわかっています .

ラジカルスカベンジャーとしての抗酸化剤

“1-[2-(4-メトキシフェニル)エチル]ピペラジン”のいくつかの誘導体は、抗酸化剤およびラジカルスカベンジャーとして作用することがわかっています .

2-置換キラルピペラジンの調製

“1-[2-(4-メトキシフェニル)エチル]ピペラジン”は、2-置換キラルピペラジンの調製に使用できます .

ウラピジルの合成

“1-[2-(4-メトキシフェニル)エチル]ピペラジン”は、高血圧の治療に使用される薬物であるウラピジルの合成に使用できます .

ベンゾ[d]イミダゾール誘導体の合成

準備方法

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]piperazine typically involves the reaction of 4-methoxyphenethylamine with piperazine under specific conditions. One common method includes the use of solvents such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity.

化学反応の分析

1-[2-(4-Methoxyphenyl)ethyl]piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

特性

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-4-2-12(3-5-13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKYWULYABXXHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2370459.png)

![4-methoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2370466.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2370468.png)

![3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2370473.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide](/img/structure/B2370477.png)

![Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2370479.png)